molecular formula C13H16O4 B14412298 (5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one CAS No. 82065-60-9

(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one

Cat. No.: B14412298
CAS No.: 82065-60-9
M. Wt: 236.26 g/mol
InChI Key: QQOCCEMVWHTVJR-LBPRGKRZSA-N
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Description

(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one is a chemical compound that belongs to the class of oxolanes This compound is characterized by its unique structure, which includes a benzyloxy group and a methoxy group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the oxolane ring.

    Addition of the Methoxy Group: The methoxy group is added through a methylation reaction, often using methyl iodide as the methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the benzyloxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxolane ring structure combined with benzyloxy and methoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

82065-60-9

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(5S)-5-(phenylmethoxymethoxymethyl)oxolan-2-one

InChI

InChI=1S/C13H16O4/c14-13-7-6-12(17-13)9-16-10-15-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1

InChI Key

QQOCCEMVWHTVJR-LBPRGKRZSA-N

Isomeric SMILES

C1CC(=O)O[C@@H]1COCOCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)OC1COCOCC2=CC=CC=C2

Origin of Product

United States

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